molecular formula C11H18N2O2S B8661318 Tert-butyl 1-(4-methylthiazol-2-yl)ethylcarbamate

Tert-butyl 1-(4-methylthiazol-2-yl)ethylcarbamate

Cat. No.: B8661318
M. Wt: 242.34 g/mol
InChI Key: FHGPIPQEVUJPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(4-methylthiazol-2-yl)ethylcarbamate is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C11H18N2O2S/c1-7-6-16-9(12-7)8(2)13-10(14)15-11(3,4)5/h6,8H,1-5H3,(H,13,14)

InChI Key

FHGPIPQEVUJPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of BOC-alanine-thioamide (1.39 g, 6.81 mmoles), chloroacetone (0.65 mL, 8.18 mmoles) and calcium carbonate (1.0 g, 10.22 mmoles) were refluxed in ethanol (25 mL) for 4 h. The reaction was cooled to room temperature and quenched with 2OmL of saturated aq. NaHCO3 solution. Ethanol was evaporated under reduced pressure and extracted with ethyl acetate (2×30 mL). The combined organic layers was dried over Na2SO4 and concentrated. The residue was chromatographed on silica gel (20% ethyl acetate/80% hexane) to yield 48% of the desired product.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
48%

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